molecular formula C24H37N3O B3806963 [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone

[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone

Cat. No.: B3806963
M. Wt: 383.6 g/mol
InChI Key: IFTWUCQQAXRYDA-UHFFFAOYSA-N
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Description

[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes multiple piperidine rings and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with benzyl halides under basic conditions, followed by further functionalization to introduce the methylpiperidinyl group. The reaction conditions often include the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting neurological disorders, pain management, and other medical conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal communication and physiological responses.

Comparison with Similar Compounds

    1-Benzylpiperidine: Shares the benzyl and piperidine moieties but lacks the additional piperidine and methylpiperidinyl groups.

    4-Methylpiperidine: Contains the methylpiperidinyl group but lacks the benzyl and additional piperidine rings.

    N-Benzylpiperidine: Similar structure but with variations in the positioning of functional groups.

Uniqueness: The uniqueness of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone lies in its multi-ring structure and the presence of both benzyl and methylpiperidinyl groups. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c1-20-9-16-26(17-10-20)24(28)22-8-5-13-27(19-22)23-11-14-25(15-12-23)18-21-6-3-2-4-7-21/h2-4,6-7,20,22-23H,5,8-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTWUCQQAXRYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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